molecular formula C26H38O3 B051353 (1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol CAS No. 125282-12-4

(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol

Cat. No.: B051353
CAS No.: 125282-12-4
M. Wt: 398.6 g/mol
InChI Key: JLVBEXQDLDDXFM-PZLSHCGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strongylophorine 5 is a meroditerpenoid compound isolated from marine sponges, particularly those belonging to the genus Strongylophora. This compound has garnered significant interest due to its unique chemical structure and potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Strongylophorine 5 involves several steps, starting from readily available precursors. One common approach is the oxidative heterofunctionalization of quinones. This method employs transition-metal catalysts such as cobalt(II) acetate and manganese(III) acetate, with molecular oxygen serving as the terminal oxidant . The reaction conditions typically involve moderate temperatures and the use of organic solvents like dichloromethane.

Industrial Production Methods

While there is limited information on the large-scale industrial production of Strongylophorine 5, the synthetic routes developed in academic research can potentially be scaled up. The use of catalytic oxidative methods and readily available starting materials makes the synthesis of Strongylophorine 5 feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Strongylophorine 5 undergoes various chemical reactions, including:

    Oxidation: The quinone moiety in Strongylophorine 5 can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinone ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted quinones, each with distinct chemical and biological properties.

Scientific Research Applications

Comparison with Similar Compounds

Strongylophorine 5 belongs to a family of meroditerpenoids, which includes other compounds like Strongylophorine 2, Strongylophorine 3, and Strongylophorine 4 . Compared to these compounds, Strongylophorine 5 exhibits unique biological activities, particularly its potent anticancer properties

Conclusion

Strongylophorine 5 is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject of scientific research, with promising prospects for future developments.

Properties

CAS No.

125282-12-4

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol

InChI

InChI=1S/C26H38O3/c1-23(16-27)10-5-11-24(2)20(23)8-12-25(3)21(24)9-13-26(4)22(25)15-17-14-18(28)6-7-19(17)29-26/h6-7,14,20-22,27-28H,5,8-13,15-16H2,1-4H3/t20-,21+,22-,23+,24-,25+,26-/m0/s1

InChI Key

JLVBEXQDLDDXFM-PZLSHCGPSA-N

Isomeric SMILES

C[C@@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@H]3CC5=C(O4)C=CC(=C5)O)C)C)C)CO

SMILES

CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)CO

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol
Reactant of Route 2
(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol
Reactant of Route 3
(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol
Reactant of Route 4
(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol
Reactant of Route 5
(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol
Reactant of Route 6
(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol

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